ethyl (3,5-dimethyl-4-{[(2-methylquinolin-4-yl)carbonyl]amino}-1H-pyrazol-1-yl)acetate
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Overview
Description
ETHYL 2-(3,5-DIMETHYL-4-{[(2-METHYL-4-QUINOLYL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of ETHYL 2-(3,5-DIMETHYL-4-{[(2-METHYL-4-QUINOLYL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE involves multiple steps. One common method is the cyclocondensation of hydrazine with a carbonyl system . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature. Industrial production methods often involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
ETHYL 2-(3,5-DIMETHYL-4-{[(2-METHYL-4-QUINOLYL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown potential as an antileishmanial and antimalarial agent . In medicine, it is being explored for its potential therapeutic effects against various diseases. Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .
Mechanism of Action
The mechanism of action of ETHYL 2-(3,5-DIMETHYL-4-{[(2-METHYL-4-QUINOLYL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in pathogens, leading to their death . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, ETHYL 2-(3,5-DIMETHYL-4-{[(2-METHYL-4-QUINOLYL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE stands out due to its unique structure and diverse applications. Similar compounds include other pyrazole derivatives such as hydrazine-coupled pyrazoles and imidazole-containing compounds . Each of these compounds has its own set of properties and applications, but ETHYL 2-(3,5-DIMETHYL-4-{[(2-METHYL-4-QUINOLYL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE is particularly notable for its potential in medicinal chemistry and drug development .
Properties
Molecular Formula |
C20H22N4O3 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 2-[3,5-dimethyl-4-[(2-methylquinoline-4-carbonyl)amino]pyrazol-1-yl]acetate |
InChI |
InChI=1S/C20H22N4O3/c1-5-27-18(25)11-24-14(4)19(13(3)23-24)22-20(26)16-10-12(2)21-17-9-7-6-8-15(16)17/h6-10H,5,11H2,1-4H3,(H,22,26) |
InChI Key |
NUYGYLCJOHIKGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C)C |
Origin of Product |
United States |
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